molecular formula C11H12FN3O B1359982 {2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine CAS No. 1142210-87-4

{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine

Cat. No. B1359982
M. Wt: 221.23 g/mol
InChI Key: ZGRKRQBJDMVDIW-UHFFFAOYSA-N
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Description

The compound “{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring1. The compound also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached1.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde involves mixing 2- [2- (2-fluorophenyl) -2-oxoethyl] malononitrile, raney nickel, a solvent, an acidic pH value regulator, and a reducing agent, and carrying out one-step reaction under an acidic condition2. Another synthesis of 1,2,4-oxadiazole linked 5-fluorouracil derivatives involved the use of 1 HNMR, 13 CNMR, and Mass spectral analysis3.



Molecular Structure Analysis

The molecular structure of “{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine” can be analyzed based on its IUPAC name and the functional groups it contains. The compound contains a 1,2,4-oxadiazole ring, a fluorophenyl group, and an ethylmethylamine group1. The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

The compound “{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine” likely participates in various chemical reactions due to the presence of the 1,2,4-oxadiazole ring and the fluorophenyl group. The oxadiazole ring is known to participate in reactions with nucleophiles and electrophiles4. The fluorine atom in the fluorophenyl group is also highly electronegative, which could influence the compound’s reactivity5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine” can be predicted based on its structure and the properties of similar compounds. For instance, the compound is likely to have a relatively high molecular weight due to the presence of multiple heavy atoms (carbon, nitrogen, oxygen, and fluorine) in its structure1. The exact physical and chemical properties would need to be determined experimentally.


Scientific Research Applications

Oxadiazole Derivatives in Medicinal Chemistry

Oxadiazole derivatives, such as 1,3,4-oxadiazole, have garnered attention in medicinal chemistry due to their wide range of therapeutic potentials. The structural feature of the 1,3,4-oxadiazole ring, with pyridine-type nitrogen atoms, facilitates effective binding with various enzymes and receptors in biological systems. This unique interaction through numerous weak interactions makes 1,3,4-oxadiazole derivatives potent candidates for developing new medicinal agents across a spectrum of diseases. Research highlights their application in treating cancers, infections, and inflammatory conditions, among others, underscoring their significance in drug development (Verma et al., 2019).

Oxadiazole Compounds in Pharmacology

The pharmacological landscape has been enriched by the inclusion of oxadiazole compounds, notably the 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. Their favorable physical, chemical, and pharmacokinetic properties significantly enhance their pharmacological activities, contributing to their versatility as therapeutic agents. The ability of these compounds to form hydrogen bond interactions with biomacromolecules increases their pharmacological efficacy, making them valuable in the design and synthesis of new drugs for various ailments (Wang et al., 2022).

Biological Roles of 1,3,4-Oxadiazoles

The biological significance of 1,3,4-oxadiazoles extends beyond their therapeutic applications. These compounds play crucial roles in developing new medicinal species for treating numerous diseases. The innovative synthesis methods for 1,3,4-oxadiazole derivatives and their medicinal applications have been a focal point of research, leading to the exploration of new therapeutic species beneficial to society (Nayak & Poojary, 2019).

Antiparasitic Applications

The heterocyclic oxadiazole rings, including the 1,2,4- and 1,3,4-oxadiazoles, have been identified as potent scaffolds in the development of antiparasitic agents. Their structural and reactivity differences make them suitable for designing new drugs to treat parasitic infections, highlighting their potential in addressing global health challenges related to parasitic diseases (Pitasse-Santos et al., 2017).

Safety And Hazards

The safety and hazards associated with “{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine” are not explicitly mentioned in the search results. However, similar compounds are known to have various biological activities, which could potentially pose risks if not handled properly7.


Future Directions

The compound “{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine” and similar compounds have potential for further research due to their diverse biological activities. They could be explored for newer therapeutic possibilities7. Further studies could also focus on optimizing the synthesis process and investigating the detailed mechanism of action8.


properties

IUPAC Name

2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c1-13-7-6-10-14-11(16-15-10)8-4-2-3-5-9(8)12/h2-5,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRKRQBJDMVDIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NOC(=N1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine

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